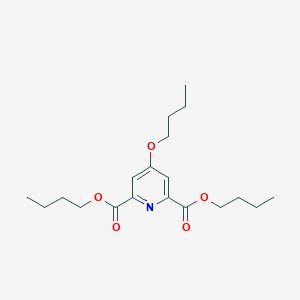
Dibutyl 4-butoxypyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 4-butoxypyridine-2,6-dicarboxylate (DBBDC) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of Dibutyl 4-butoxypyridine-2,6-dicarboxylate is not fully understood, but it has been reported to act as an inhibitor of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Dibutyl 4-butoxypyridine-2,6-dicarboxylate has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
生化学的および生理学的効果
Dibutyl 4-butoxypyridine-2,6-dicarboxylate has been reported to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Dibutyl 4-butoxypyridine-2,6-dicarboxylate has also been reported to exhibit anti-tumor effects by inducing apoptosis in cancer cells. In addition, Dibutyl 4-butoxypyridine-2,6-dicarboxylate has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using Dibutyl 4-butoxypyridine-2,6-dicarboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may affect its potential therapeutic applications.
将来の方向性
There are several future directions for Dibutyl 4-butoxypyridine-2,6-dicarboxylate research. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of diabetes and obesity. Furthermore, more research is needed to understand the mechanism of action of Dibutyl 4-butoxypyridine-2,6-dicarboxylate and its potential side effects.
合成法
Dibutyl 4-butoxypyridine-2,6-dicarboxylate can be synthesized using different methods, including the reaction of 2,6-pyridinedicarboxylic acid with butanol and butyl chloroformate in the presence of a catalyst. Another method involves the reaction of 2,6-pyridinedicarboxylic acid with butanol and butyl nitrite under acidic conditions. These methods have been reported to yield high purity Dibutyl 4-butoxypyridine-2,6-dicarboxylate.
科学的研究の応用
Dibutyl 4-butoxypyridine-2,6-dicarboxylate has been investigated for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. Dibutyl 4-butoxypyridine-2,6-dicarboxylate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, Dibutyl 4-butoxypyridine-2,6-dicarboxylate has been studied for its potential use in the treatment of diabetes and obesity.
特性
CAS番号 |
173314-94-8 |
|---|---|
製品名 |
Dibutyl 4-butoxypyridine-2,6-dicarboxylate |
分子式 |
C19H29NO5 |
分子量 |
351.4 g/mol |
IUPAC名 |
dibutyl 4-butoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H29NO5/c1-4-7-10-23-15-13-16(18(21)24-11-8-5-2)20-17(14-15)19(22)25-12-9-6-3/h13-14H,4-12H2,1-3H3 |
InChIキー |
FUJOJZRLEVUCLY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=NC(=C1)C(=O)OCCCC)C(=O)OCCCC |
正規SMILES |
CCCCOC1=CC(=NC(=C1)C(=O)OCCCC)C(=O)OCCCC |
同義語 |
Dibutyl 4-butoxy-2,6-pyridinedicarboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



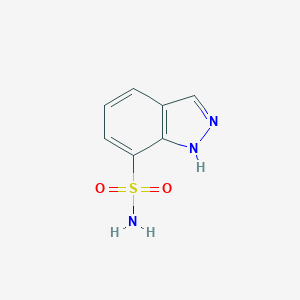
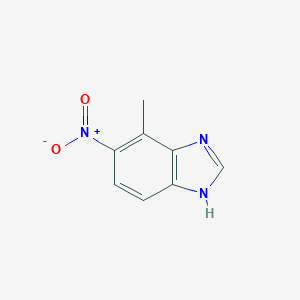

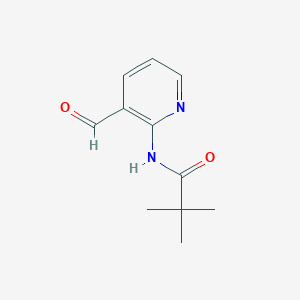
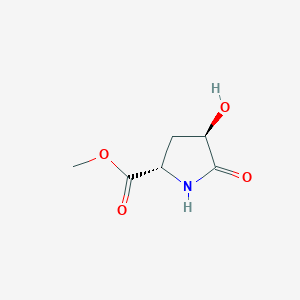
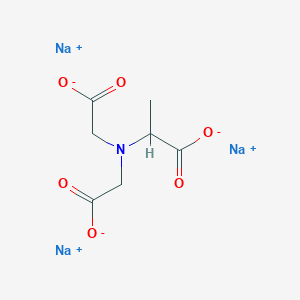
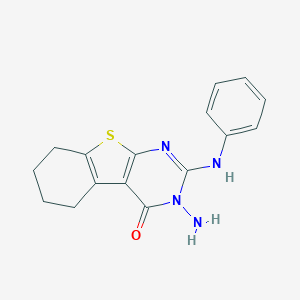
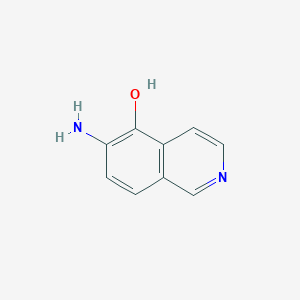
![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)
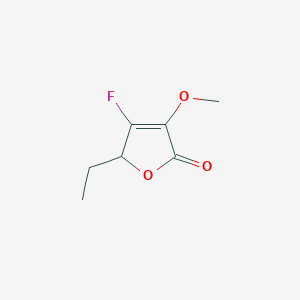
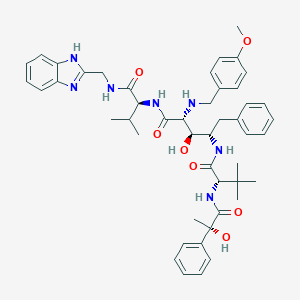
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)
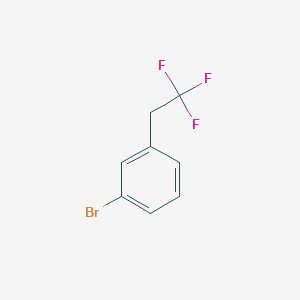
![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)